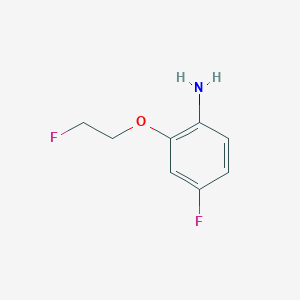

4-Fluoro-2-(2-fluoroethoxy)aniline

説明

4-Fluoro-2-(2-fluoroethoxy)aniline is a fluorinated aniline derivative featuring a fluorine atom at the 4-position and a 2-fluoroethoxy group at the 2-position of the benzene ring. The 2-fluoroethoxy substituent enhances metabolic stability and lipophilicity, making it valuable in drug design .

特性

分子式 |

C8H9F2NO |

|---|---|

分子量 |

173.16 g/mol |

IUPAC名 |

4-fluoro-2-(2-fluoroethoxy)aniline |

InChI |

InChI=1S/C8H9F2NO/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4,11H2 |

InChIキー |

YUCPOCZYFPQQIR-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)OCCF)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with 2-fluoroethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydrogen atom in the aniline ring with the fluoroethoxy group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反応の分析

Types of Reactions: 4-Fluoro-2-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

科学的研究の応用

4-Fluoro-2-(2-fluoroethoxy)aniline has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for drug discovery due to the presence of the aniline group, which is common in many biologically active molecules.

Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 4-Fluoro-2-(2-fluoroethoxy)aniline is not well-documented. like other aniline derivatives, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its potential as a drug candidate .

類似化合物との比較

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

Challenges and Innovations

- Synthetic Yield : The target compound’s synthesis faces low yields (~2% in some routes) due to steric hindrance, whereas trifluoromethoxy analogs achieve higher yields via optimized SNAr conditions .

- Regioselectivity: Morpholino and furan derivatives require precise control to avoid para-substitution byproducts .

生物活性

4-Fluoro-2-(2-fluoroethoxy)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, case studies, and relevant research findings.

4-Fluoro-2-(2-fluoroethoxy)aniline (CAS Number: 1515470-87-7) is characterized by the presence of two fluorine atoms and an ethoxy group attached to the aniline structure. The synthesis of this compound typically involves the nucleophilic substitution reactions that allow for the introduction of fluorinated groups into the aniline framework.

Synthesis Pathway

The synthesis can be achieved through several methods, including:

- Nucleophilic Aromatic Substitution : Utilizing fluorinated alkyl halides with aniline derivatives.

- Fluorination Reactions : Employing reagents such as DAST (Diethylaminosulfur trifluoride) to introduce fluorine atoms at specific positions on the aromatic ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-fluoro-2-(2-fluoroethoxy)aniline. Its structural similarity to other known anticancer agents suggests it may interact with various biological targets involved in tumor progression.

-

Mechanism of Action :

- The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, including monoacylglycerol lipase (MAGL). This inhibition leads to increased levels of endocannabinoids, which can induce apoptosis in cancer cells .

- It may also modulate inflammatory pathways by affecting NF-κB signaling, which is crucial in many cancer types .

-

Case Studies :

- A study evaluated the cytotoxic effects of 4-fluoro-2-(2-fluoroethoxy)aniline on various cancer cell lines, demonstrating significant apoptosis induction compared to control groups .

- In vivo models showed reduced tumor growth when treated with this compound, indicating its potential as a therapeutic agent in cancer treatment.

Neuropharmacological Activity

The compound has also been investigated for its neuropharmacological effects, particularly as a potential agent for treating neurodegenerative diseases.

- Binding Affinity :

- Research indicates that 4-fluoro-2-(2-fluoroethoxy)aniline binds effectively to certain neuroreceptors, suggesting a role in modulating neurotransmitter systems .

- Its ability to cross the blood-brain barrier makes it a candidate for further studies in neuroimaging and therapy for conditions like Alzheimer's disease .

Pharmacological Studies

A summary of key findings from recent research is presented in the table below:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。